![molecular formula C8H13NO4 B1309701 [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid CAS No. 878447-60-0](/img/structure/B1309701.png)
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid
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Overview
Description
“[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” is a biochemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 . It is used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” consists of a pyrrolidinyl group attached to an ethoxyacetic acid group . The exact mass of the molecule is 187.08400 .Chemical Reactions Analysis
The pyrrolidine ring in “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The compound has been used in the adsorption of rare earth element (REE) 3+ ions .Physical And Chemical Properties Analysis
“[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” has a molecular weight of 187.19300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: A Comprehensive Analysis of Scientific Research Applications
Antioxidant Activity: This compound has been studied for its potential antioxidant properties. The synthesis of related pyrrolidin-2-one derivatives, which may include [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid, has been explored for their ability to act as antioxidants .
Medicinal Chemistry: Pyrrolidine derivatives are a significant focus in drug discovery due to their presence in many bioactive compounds. The versatility of the pyrrolidine ring allows for various functionalizations, potentially leading to novel therapeutic agents .
Adsorption Properties: Research has been conducted on the adsorption properties of materials synthesized from natural polymers incorporated with [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid. These materials have shown promise in adsorbing rare earth metal ions, indicating potential applications in environmental cleanup and resource recovery .
Synthesis of Bioactive Compounds: The compound’s structure is conducive to the synthesis of bioactive molecules, particularly in the context of medicinal chemistry where pyrrolidine rings are commonly found .
Future Directions
Pyrrolidine, a key component of “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid”, is widely used by medicinal chemists to design new compounds with different biological profiles . Therefore, “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid” and similar compounds may have potential applications in the development of new drugs for the treatment of various diseases .
Mechanism of Action
Target of Action
It has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions .
Mode of Action
The compound interacts with its targets through adsorption. The introduction of the extractant [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Biochemical Pathways
The compound affects the adsorption properties of the gels used in the study. Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .
Pharmacokinetics
The compound has a predicted boiling point of 3791±250 °C and a predicted density of 1319±006 g/cm3 .
Result of Action
The introduction of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid to the gels increased their adsorption capacities for La, Gd, Y, and Sc .
Action Environment
The optimal pH for the adsorption of rare earth element (REE) 3+ ions was identified as 5 across all synthesized gels . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.
properties
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVYDPUHZAEOLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424537 |
Source
|
Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |
CAS RN |
878447-60-0 |
Source
|
Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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